molecular formula C20H24ClNO2S B2589612 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide CAS No. 2034544-78-8

1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2589612
CAS RN: 2034544-78-8
M. Wt: 377.93
InChI Key: CHHOXXPIBOABLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClNO2S and its molecular weight is 377.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring in the compound’s structure suggests it may interact with various biological targets involved in cancer progression. For example, thiophene-containing compounds have been shown to inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs .

Antihypertensive Effects

Compounds with a thiophene moiety have demonstrated antihypertensive effects, which could be attributed to their interaction with vascular smooth muscle cells. This compound could potentially be explored for its ability to modulate blood pressure .

Anti-HIV Properties

The thiophene ring is a common feature in several anti-HIV drugs. It can be speculated that this compound might exhibit anti-HIV activity by interfering with the replication cycle of the virus or by acting as a reverse transcriptase inhibitor .

Antiviral and Antimalarial Applications

Thiophene derivatives have shown promise in treating viral and malarial infections. This compound could be investigated for its efficacy against these diseases, possibly through mechanisms such as inhibition of viral enzymes or disruption of parasite metabolism .

Anti-Inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of thiophene derivatives make them suitable for the treatment of inflammatory diseases and oxidative stress-related conditions. This compound could be studied for its potential to reduce inflammation and oxidative damage .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways. Thiophene derivatives have been reported to inhibit kinase activity, which could be beneficial in diseases like cancer and autoimmune disorders. This compound’s effect on kinase inhibition could be a valuable area of research .

Ligands for Metal Complex Nanocatalysts

Thiophene-containing compounds have been used as ligands in the design of metal complex nanocatalysts. This application is significant in the field of catalysis and could lead to the development of more efficient catalytic systems .

Flame Retardants

Some thiophene derivatives are used as flame retardants. The compound could be explored for its potential use in materials science to enhance the flame resistance of materials .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHOXXPIBOABLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide

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